molecular formula C15H16N2O B2600517 2-(4-aminophenyl)-N-methyl-N-phenylacetamide CAS No. 31733-80-9

2-(4-aminophenyl)-N-methyl-N-phenylacetamide

Cat. No. B2600517
CAS RN: 31733-80-9
M. Wt: 240.306
InChI Key: QRLQEHRLYHBDCZ-UHFFFAOYSA-N
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Description

“2-(4-aminophenyl)benzothiazole” and its derivatives are a novel series of substituted benzothiazoles . They bear semicarbazone and thiosemicarbazone moieties . These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .


Synthesis Analysis

The synthesis of “2-(4-aminophenyl)benzothiazole” derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. This method allows for the introduction of various substituents on the benzothiazole ring.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized through X-ray diffraction studies . The presence of various functional groups influences the overall molecular conformation and the potential for forming intermolecular interactions .


Chemical Reactions Analysis

Benzothiazoles undergo various chemical reactions, including N- and C-oxidation. The introduction of fluorine atoms and the formation of amino acid prodrugs have been investigated to enhance the pharmaceutical properties of these compounds.


Physical And Chemical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility and stability, are crucial for their formulation and therapeutic application. Prodrug strategies have been employed to address formulation challenges and improve the delivery of these compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is a part of the 1-phenyl-2-phenethylamine scaffold, which has been found to be a single-digit nanomolar inhibitor of both type I/II hCA . This makes it a potential candidate for the development of new drugs in medicinal chemistry .

Chemical Modification of Silk Fibroin

The compound has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk . This could lead to the development of new materials with improved properties.

Polycondensation Reactions

The compound has been used as a reagent in polycondensation reactions . This could be useful in the synthesis of polymers and other advanced materials.

Fermentative Production

The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA), which is a potential monomer for polymers and advanced materials, can be produced by fermentation using genetically engineered Escherichia coli . This could lead to more sustainable and cost-effective production methods for these materials.

Antimicrobial Activity

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The compound could potentially be used in the development of new antimicrobial agents.

Design and Synthesis of Novel Compounds

The compound has been used in the design and synthesis of novel compounds . This could lead to the discovery of new bioactive compounds with potential applications in various fields.

Mechanism of Action

The results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .

Future Directions

The combination of these heterocycles with amino acids and peptides is of special interest, as such structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group . This opens up new possibilities for the development of novel therapeutic agents .

properties

IUPAC Name

2-(4-aminophenyl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(14-5-3-2-4-6-14)15(18)11-12-7-9-13(16)10-8-12/h2-10H,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLQEHRLYHBDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenyl)-N-methyl-N-phenylacetamide

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